molecular formula C19H17NO6 B2594173 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637752-64-8

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2594173
CAS No.: 637752-64-8
M. Wt: 355.346
InChI Key: RPOQXJSBDNFTML-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a 2-methoxyphenoxy group at the 3-position and a dimethylcarbamate group at the 7-position. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel chromen-4-one derivatives with potential biological activities.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is used in cell-based assays to evaluate its effects on various biological pathways.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.

Mechanism of Action

The mechanism of action of methocarbamol in humans has not been established, but may be due to general central nervous system (CNS) depression. It has no direct action on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber .

Safety and Hazards

Methocarbamol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromen-4-one ring system.

    Introduction of the 2-Methoxyphenoxy Group: The 2-methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the chromen-4-one intermediate with 2-methoxyphenol in the presence of a suitable base, such as potassium carbonate.

    Formation of the Dimethylcarbamate Group: The final step involves the introduction of the dimethylcarbamate group at the 7-position of the chromen-4-one ring. This can be achieved through the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the chromen-4-one core to the corresponding chromanol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromen-4-one core.

    Reduction: Chromanol derivatives.

    Substitution: Substituted chromen-4-one derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl dimethylcarbamate: This compound is structurally similar but has a methyl group at the 2-position of the chromen-4-one core.

    2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: This compound has a similar 2-methoxyphenoxy group but differs in the core structure and functional groups.

Uniqueness

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-20(2)19(22)25-12-8-9-13-16(10-12)24-11-17(18(13)21)26-15-7-5-4-6-14(15)23-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOQXJSBDNFTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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